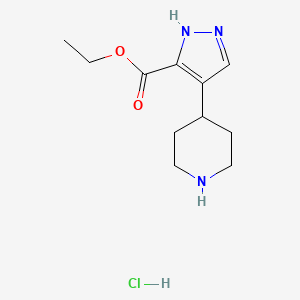
Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride is a chemical compound with the CAS Number: 782493-63-4 . It has a molecular weight of 259.74 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a piperidine ring via a carboxylate ester linkage . The InChI Code for this compound is 1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10;/h7-8,10,12H,2-6H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups present in the molecule. Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 259.74 .Aplicaciones Científicas De Investigación
Microwave-Assisted Amidation
- Application : Microwave-assisted treatment of related compounds demonstrates their potential in facilitating chemical transformations, suggesting applications in synthetic chemistry (Milosevic et al., 2015).
Mycobacterium Tuberculosis GyrB Inhibitors
- Application : Some analogs of the compound are investigated for their role as inhibitors against Mycobacterium tuberculosis, indicating their potential in antimicrobial research (Jeankumar et al., 2013).
Pesticide Synthesis
- Application : Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a related compound, is used in the synthesis of the pesticide chlorantraniliprole, highlighting its significance in agricultural chemistry (Yeming Ju, 2014).
Allosteric Modulation
- Application : Research on compounds with similar structures, like Org compounds, reveals their role in allosteric modulation of cannabinoid receptors, suggesting their importance in neuropharmacology (Price et al., 2005).
Synthesis under Ultrasound Irradiation
- Application : Ultrasound irradiation in synthesizing pyrazole derivatives implies its use in enhancing synthetic procedures for efficiency and environmental friendliness (Machado et al., 2011).
Synthesis of Anticholinesterase Agents
- Application : Pyrazoline derivatives, similar in structure to the compound , are synthesized and evaluated for their anticholinesterase effects, indicating potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Antimicrobial and Anticancer Agents
- Application : Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, demonstrating potential applications in the development of new therapeutic agents (Hafez et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Direcciones Futuras
The future directions for research on Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
Propiedades
IUPAC Name |
ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOSPJFAYOWWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-4-[3-(trifluoromethoxy)phenoxy]quinazoline](/img/structure/B2417221.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2417222.png)

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2417224.png)

![2-(1,2-Benzoxazol-3-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2417226.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)
![2-Benzyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2417235.png)


